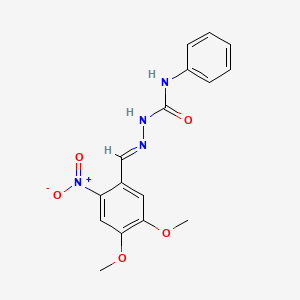

4,5-dimethoxy-2-nitrobenzaldehyde N-phenylsemicarbazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4,5-dimethoxy-2-nitrobenzaldehyde N-phenylsemicarbazone derivatives has been explored through various methods. A notable synthesis approach involves a multi-component reaction using 4,5-dimethoxy-2-nitrobenzaldehyde, ethyl 3-oxobutanoate, and ammonium carbonate under microwave irradiation, showcasing the efficiency of Hantzsch synthesis in generating such compounds (Maru & Shah, 2015). This method emphasizes the practicality of microwave-assisted synthesis for complex organic molecules.

Molecular Structure Analysis

The molecular structure of 4,5-dimethoxy-2-nitrobenzaldehyde derivatives has been characterized by X-ray crystallography, revealing intricate details about their geometry and bonding. For instance, studies on related compounds have demonstrated the influence of substituent groups on the molecular geometry, highlighting the role of dimethoxy groups in altering ring geometry and bond alternation (Krygowski et al., 1998). These findings provide insight into the structural dynamics of similar compounds.

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can lead to the formation of complex structures with significant biological activities. For example, the reaction of similar thiosemicarbazone derivatives with metal ions results in complexes with higher antibacterial activities than their parent ligands, indicating their potential in biomedical applications (Prathima et al., 2010). These reactions underscore the compound's chemical versatility and its relevance in creating pharmacologically active materials.

科学的研究の応用

Catalytic Activity and Redox States

- A study found that certain galactose oxidase models showed enhanced catalytic activity and stabilized redox states when based on transition metal S-methylisothiosemicarbazonates with -SR groups. These complexes demonstrated marked stabilization of phenoxyl radicals and showed high efficiency in selective oxidations of alcohols (Arion et al., 2013).

Optical Studies of Metal Complexes

- Research on 3,4-dimethoxy benzaldehyde hydrazone metal complexes focused on synthesizing and conducting optical studies. The study confirmed various geometric structures for these complexes and estimated properties like the energy gap, absorption coefficient, and optical conductivity (Mekkey et al., 2020).

Molecular Crystal Structure

- A novel method for synthesizing 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine was discovered, providing insights into its crystal structure and molecular characteristics (Maru & Shah, 2013).

Spectral, Magnetic, and Biocidal Studies

- Copper(II) and zinc(II) complexes with certain semicarbazones were synthesized and characterized, providing insights into their spectral, magnetic, biocidal screening, DNA binding, and photocleavage properties. These studies contribute to understanding the biopotential of such complexes (Raman et al., 2010).

Antibacterial Activities of Hydrazone Compounds

- A study on the synthesis, structure, and antibacterial activities of hydrazone compounds derived from 4-dimethylaminobenzohydrazide indicated their effectiveness against various bacterial strains (He & Xue, 2021).

特性

IUPAC Name |

1-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5/c1-24-14-8-11(13(20(22)23)9-15(14)25-2)10-17-19-16(21)18-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,18,19,21)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEXGWXACDDKOY-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=NNC(=O)NC2=CC=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=N/NC(=O)NC2=CC=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)

![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)

![3-(2-ethylbutyl)-8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5601673.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5601699.png)

![4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine](/img/structure/B5601709.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5601727.png)

![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5601733.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5601744.png)

![1-{[2-(2-furyl)pyrimidin-5-yl]methyl}-3-(3-methylbut-2-en-1-yl)piperidine-3-carboxylic acid](/img/structure/B5601762.png)

![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5601765.png)